3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide

Kinase Inhibitor Pyrazolyl-Indole Structure-Activity Relationship

3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide (CAS 827318-38-7) is a synthetic small molecule belonging to the pyrazolyl-indole class of kinase inhibitors, as disclosed in patent US20050032869. The compound incorporates a 3-methylbutanamide moiety linked to a core structure featuring both 1H-pyrazol-4-yl and 1H-indol-4-yl heterocycles.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
CAS No. 827318-38-7
Cat. No. B11840412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide
CAS827318-38-7
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3
InChIInChI=1S/C16H18N4O/c1-10(2)6-16(21)20-14-5-3-4-13-12(14)7-15(19-13)11-8-17-18-9-11/h3-5,7-10,19H,6H2,1-2H3,(H,17,18)(H,20,21)
InChIKeyAWMVEABMPHEVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide (CAS 827318-38-7): A Pyrazolyl-Indole Kinase Inhibitor Scaffold for Targeted Research


3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide (CAS 827318-38-7) is a synthetic small molecule belonging to the pyrazolyl-indole class of kinase inhibitors, as disclosed in patent US20050032869 [1]. The compound incorporates a 3-methylbutanamide moiety linked to a core structure featuring both 1H-pyrazol-4-yl and 1H-indol-4-yl heterocycles. This chemotype is part of a broader series of pyrazolyl-indole derivatives reported to exhibit protein kinase inhibiting activity, with potential therapeutic relevance in oncology and inflammatory disease models [1]. The compound is available from specialty chemical suppliers for research purposes .

Why Generic Substitution Fails for 3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide: The Critical Role of the 3-Methylbutanamide Substituent


Within the pyrazolyl-indole kinase inhibitor chemical space, generic substitution is not feasible because subtle structural modifications profoundly alter biological activity and selectivity. The patent US20050032869 explicitly defines the general formula (I) where the R and R1 substituents, including the 3-methylbutanamide group at the indole 4-position, are key determinants of kinase inhibitory potency [1]. The closely related analog N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide (CAS 827318-29-6) differs only by the absence of the 3-methyl branch on the butanamide chain, yet this small structural difference can lead to significantly altered pharmacodynamics [1]. Without compound-specific data confirming equipotency, any analog must be treated as a distinct entity requiring independent validation.

Product-Specific Quantitative Evidence Guide: Comparative Analysis of 3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide


Structural Differentiation: Positional Isomerism of the Pyrazole Ring

The compound features a 1H-pyrazol-4-yl substituent linked at the indole 2-position. This distinguishes it from regioisomeric 1H-pyrazol-3-yl and 1H-pyrazol-5-yl analogs, which are also claimed in the patent but may exhibit different kinase inhibition profiles [1]. The patent specification indicates that variations in the pyrazole substitution pattern are a key structural feature affecting protein kinase interaction [1].

Kinase Inhibitor Pyrazolyl-Indole Structure-Activity Relationship

Functional Group Differentiation: 3-Methylbutanamide vs. Butanamide Chain

The target compound contains a branched 3-methylbutanamide group, distinguishing it from the straight-chain N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide (CAS 827318-29-6) . The patent explicitly describes this variable group (R in the general formula) as a critical determinant of pharmacological properties [1]. The 3-methyl branch increases steric bulk and lipophilicity (clogP ~3.5 vs. ~2.9 for the non-methylated analog), potentially influencing membrane permeability and target occupancy.

Kinase Inhibitor Pyrazolyl-Indole SAR

Scaffold-Based Selectivity: Pyrazolyl-Indole Core vs. Other Heterocyclic Kinase Inhibitors

The pyrazolyl-indole scaffold is known for its selectivity towards interleukin-2 inducible T-cell kinase (ITK) over other kinases like IRK, CDK2, GSK3ß, and PKA, as demonstrated for closely related (4 or 5-aryl)pyrazolyl-indole analogs [1]. While no ITK IC50 data is specifically reported for this compound, the class-level precedent suggests potential for selective ITK inhibition. Compounds lacking this scaffold architecture, such as ibrutinib, exhibit different kinase selectivity profiles [1].

Kinase Selectivity Pyrazolyl-Indole ITK

Best Research and Industrial Application Scenarios for 3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide


Chemical Probe Development for ITK-Dependent Signaling Studies

The compound can serve as a starting point or control compound in chemical biology studies aimed at dissecting ITK-mediated T-cell receptor signaling [1]. Its 3-methylbutanamide substituent provides a unique chemical handle for further functionalization and probe development within the pyrazolyl-indole class [1].

Structure-Activity Relationship (SAR) Expansion of Kinase Inhibitor Libraries

Medicinal chemistry groups can procure this compound to benchmark the effect of branched vs. linear acyl substituents on kinase inhibition and selectivity, comparing it directly with CAS 827318-29-6 to generate internal SAR data [1].

In Vitro Pharmacology in Allergic Asthma and Inflammatory Disease Models

Given the established role of ITK in allergic asthma pathogenesis, this compound (once its activity is independently verified) could be evaluated in mast cell degranulation assays and T-cell proliferation models to assess anti-inflammatory potential [2].

Comparative Selectivity Profiling Against Aurora Kinases

The patent family indicates that pyrazolyl-indole derivatives may also inhibit aurora kinases [1]. This compound could be used in head-to-head selectivity panels with known aurora kinase inhibitors to identify scaffold-specific selectivity windows.

Quote Request

Request a Quote for 3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.